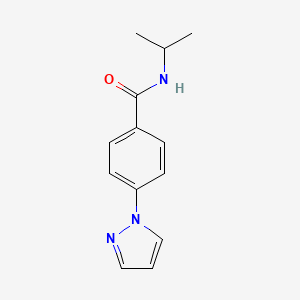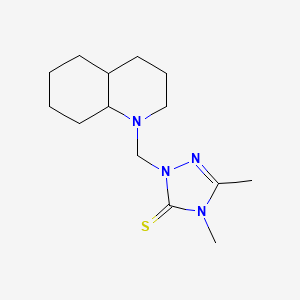![molecular formula C16H15NO3 B7463162 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one](/img/structure/B7463162.png)
3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one, also known as CX546, is a compound that belongs to the class of positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is a subtype of ionotropic glutamate receptors that are involved in synaptic plasticity, learning, and memory. CX546 has been shown to enhance the activity of the AMPA receptor, leading to improved cognitive function in animal models and human clinical trials.
Mecanismo De Acción
3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one acts as a PAM of the AMPA receptor, enhancing the activity of the receptor by increasing the affinity of the receptor for glutamate, the endogenous ligand of the receptor. This leads to an increase in the amplitude and duration of the excitatory postsynaptic currents (EPSCs) mediated by the AMPA receptor, resulting in enhanced synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one has been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the hippocampus, a brain region critical for memory consolidation. 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one has also been shown to increase the release of acetylcholine, a neurotransmitter involved in cognitive function, in the prefrontal cortex, another brain region critical for cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one has several advantages as a research tool for studying the role of the AMPA receptor in synaptic plasticity and cognitive function. 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one is highly selective for the AMPA receptor and does not interact with other ionotropic glutamate receptors. 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one is also orally bioavailable, allowing for easy administration in animal models and human clinical trials. However, 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one has some limitations as a research tool, including its relatively short half-life and the potential for off-target effects at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one and other PAMs of the AMPA receptor. One area of research is the development of more selective and potent PAMs that target specific subtypes of the AMPA receptor. Another area of research is the investigation of the role of PAMs in synaptic plasticity and learning and memory in different brain regions and in different animal models. Finally, the potential therapeutic applications of PAMs in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia warrant further investigation.
Métodos De Síntesis
The synthesis of 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one involves several steps, starting with the reaction of 7-azabicyclo[2.2.1]heptane with 4-chloro-3-nitrobenzoic acid to form the corresponding nitro compound. The nitro compound is then reduced to the amine using palladium on carbon as a catalyst. The amine is then reacted with 4,7-dichloro-6-nitrobenzofuranone to form 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one.
Aplicaciones Científicas De Investigación
3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Animal studies have shown that 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one improves cognitive function and memory in a dose-dependent manner. Human clinical trials have also demonstrated the safety and efficacy of 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one in improving cognitive function in healthy individuals and patients with cognitive impairment.
Propiedades
IUPAC Name |
3-(7-azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(17-11-5-6-12(17)8-7-11)13-9-10-3-1-2-4-14(10)20-16(13)19/h1-4,9,11-12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCZQRJDVJUSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7463080.png)



![3'-ethylspiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7463095.png)
![N-carbamoyl-2-phenyl-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide](/img/structure/B7463103.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B7463105.png)



![N-[2-(4-chlorophenyl)ethyl]-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7463140.png)
![5-benzyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B7463149.png)
![N-[2-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzamide](/img/structure/B7463163.png)
![1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one](/img/structure/B7463167.png)